molecular formula C20H25N3O2 B5433308 N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5433308
M. Wt: 339.4 g/mol
InChI Key: KHPHDGWJGDNARL-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 4-ethylphenylamine with 2-methoxyphenylpiperazine in the presence of a carboxylating agent. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on cellular processes and pathways.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
  • N-(4-ethylphenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide
  • N-(4-ethylphenyl)-4-(2-hydroxyphenyl)piperazine-1-carboxamide

Uniqueness

N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the methoxy group can influence its binding affinity and selectivity towards certain molecular targets.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-16-8-10-17(11-9-16)21-20(24)23-14-12-22(13-15-23)18-6-4-5-7-19(18)25-2/h4-11H,3,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPHDGWJGDNARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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